![molecular formula C14H15N3O2 B2889205 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one CAS No. 2309708-52-7](/img/structure/B2889205.png)
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one
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Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.293. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is part of a class of molecules that have been found to exhibit a wide range of biological activities, suggesting that it may interact with multiple targets .
Mode of Action
The exact mode of action of the compound is currently unknown. Based on the structure of the compound and its similarity to other biologically active molecules, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and pi-stacking .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to interact with multiple targets. Oxazole derivatives, for example, have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that the compound may affect pathways related to cell growth and proliferation, inflammation, glucose metabolism, and oxidative stress .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and efficacy .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Given the wide range of biological activities exhibited by similar compounds, the effects could be diverse and include changes in cell growth, inflammation, metabolic processes, and oxidative stress responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the compound’s ionization state and therefore its ability to interact with its targets . Similarly, high temperatures could increase the compound’s rate of degradation, reducing its stability and efficacy .
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on recent studies and findings from diverse sources.
Chemical Structure
The structure of the compound can be represented as follows:
This indicates the presence of an oxazole ring and a pyrrolo-pyridine moiety, which are crucial for its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and others.
- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.09 to 5.0 μM against these cell lines .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : It has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells by activating intrinsic pathways .
- Modulation of Signaling Pathways : It affects various signaling pathways, including those related to cell growth and survival .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on MCF-7 Cells :
- Study on HepG2 Cells :
Data Table: Summary of Biological Activities
Activity Type | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 | 2.09 | Apoptosis induction |
Anticancer | HepG2 | 5.0 | Enzyme inhibition |
Antiproliferative | A549 (lung) | 4.5 | Signaling pathway modulation |
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-12(10(2)19-16-9)6-14(18)17-7-11-4-3-5-15-13(11)8-17/h3-5H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDAOFZBILJJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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